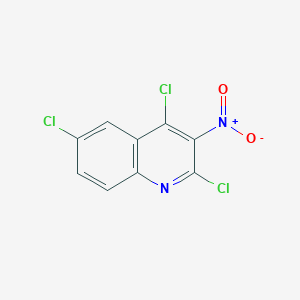

2,4,6-Trichloro-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3Cl3N2O2 |

|---|---|

Molecular Weight |

277.5 g/mol |

IUPAC Name |

2,4,6-trichloro-3-nitroquinoline |

InChI |

InChI=1S/C9H3Cl3N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H |

InChI Key |

WXLKVZYKSUWEAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trichloro 3 Nitroquinoline

Established Reaction Pathways for Trichloro-nitroquinoline Formation

The principal and most established method for synthesizing polychlorinated and nitrated quinolines involves the use of potent chlorinating and nitrating agents on a suitable quinolinone scaffold.

Phosphoryl Chloride Mediated Chlorination and Nitration of Quinolin-2(1H)-ones

A common pathway to achieving the desired substitution pattern is through the reaction of a substituted quinolin-2(1H)-one with phosphoryl chloride (POCl₃) and a nitrating agent. For the synthesis of 2,4,6-trichloro-3-nitroquinoline, a plausible starting material is 6-chloro-4-hydroxy-2(1H)-quinolone. This precursor already possesses one of the required chlorine atoms at the 6-position.

The reaction typically involves treating the quinolinone derivative with an excess of phosphoryl chloride, which serves as both the chlorinating agent and a dehydrating agent. The hydroxyl group at the 4-position and the carbonyl group at the 2-position of the quinolinone are converted to chloro groups. The simultaneous or subsequent introduction of a nitrating agent, such as fuming nitric acid, leads to the nitration of the quinoline (B57606) ring. The electron-withdrawing nature of the existing chloro substituents directs the nitro group to the 3-position. A general representation of this transformation is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, which undergoes cyclization, nitration, and then chlorination with phosphoryl chloride. rsc.org

Table 1: Reagents and Conditions for Quinoline Synthesis

| Precursor | Reagents | Conditions | Product |

|---|

Elucidation of Reaction Mechanisms and Intermediates

The mechanism for the concurrent chlorination and nitration is complex. The reaction of the quinolinone with phosphoryl chloride likely proceeds through a Vilsmeier-Haack type intermediate. The oxygen atoms of the hydroxyl and carbonyl groups attack the phosphorus atom of POCl₃, leading to the formation of chlorophosphoryl esters as intermediates. These intermediates are then susceptible to nucleophilic attack by chloride ions, resulting in the substitution of the oxygen-containing groups with chlorine atoms.

The nitration is an electrophilic aromatic substitution reaction. Under the strongly acidic conditions generated by the reaction mixture, nitric acid is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The quinoline ring, even when substituted with deactivating chloro groups, is attacked by the nitronium ion. The directing effects of the existing substituents and the electronic nature of the quinoline nucleus guide the nitration primarily to the 3-position. The presence of multiple electron-withdrawing groups can make the nitration challenging, sometimes requiring harsh conditions. rsc.org

Exploration of Alternative Precursors and Reaction Conditions

Research into the synthesis of polysubstituted quinolines is continuously exploring different starting materials and reaction conditions to enhance accessibility and efficiency. For this compound, alternative precursors could include other substituted anilines or quinolines that can be subsequently functionalized. For instance, starting with a 2,4-dichloroaniline (B164938) and performing a Conrad-Limpach or a similar quinoline synthesis, followed by further chlorination and nitration, could be a viable route.

The reaction conditions are a critical area of investigation. Variations in temperature, reaction time, and the ratio of reagents can significantly impact the yield and purity of the final product. For example, in the synthesis of 2,4,6-trichloroaniline, controlling the temperature is crucial to prevent the formation of by-products. google.com

Advancements in Synthetic Efficiency and Yield Optimization

Optimizing the yield and efficiency of the synthesis of this compound is a key focus. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a significant advantage in terms of time and resource efficiency. rsc.orgorganic-chemistry.org The development of one-pot procedures for the synthesis of polyhydroquinoline derivatives showcases the potential for streamlining the synthesis of complex quinolines. mdpi.comyoutube.com

Furthermore, careful control of reaction parameters is essential. For instance, in the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene, the molar ratio of reactants, temperature, and reaction time were optimized to achieve a high yield of 93.95%. spectrochem.in Similar optimization strategies can be applied to the synthesis of this compound.

Table 2: Optimization Parameters for Nitration

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Molar Ratio (Substrate:H₂SO₄:HNO₃) | 1:11.3:2.3 | Optimized for high yield |

| Temperature | 65 °C | Optimal for the reaction |

| Reaction Time | 4.5 h | Sufficient for completion |

> This table demonstrates the importance of optimizing reaction parameters to maximize product yield in a related nitration reaction.

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis. While specific catalytic methods for this compound are not widely reported, general catalytic approaches for quinoline synthesis are well-documented. Heterogeneous solid acid catalysts, such as NaHSO₄-SiO₂, H₂SO₄-SiO₂, and Amberlyst-15, have been shown to be effective in the Friedländer synthesis of quinolines. researchgate.net Zeolite-based catalysts have also been employed for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols. nih.gov

The development of nanocatalysts is another promising area. These catalysts offer high surface area and reactivity, potentially enabling milder reaction conditions and improved yields. acs.orgnih.gov For instance, copper-based nanocatalysts have been used in a variety of organic transformations, including quinoline synthesis. acs.org

Green Chemistry Principles Applied to Synthetic Routes

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of less hazardous reagents, alternative energy sources, and the development of more atom-economical reactions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. researchgate.netbohrium.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.gov

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. The use of ultrasound has been reported for the synthesis of quinoline-imidazole derivatives, demonstrating its potential for the synthesis of other complex quinolines.

The development of one-pot, multicomponent reactions is also a key aspect of green chemistry, as it reduces the number of synthetic steps, solvent usage, and waste generation. rsc.orgorganic-chemistry.orgmdpi.com

Reactivity Profiles and Derivatization Strategies of 2,4,6 Trichloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline (B57606) ring, amplified by the presence of three chlorine atoms and a nitro group, makes 2,4,6-trichloro-3-nitroquinoline highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Amination Reactions and Formation of Aminoquinolines

The substitution of a chlorine atom with an amino group is a key transformation in the derivatization of haloquinolines. In the case of this compound, amination reactions can proceed, although the specific regioselectivity would depend on the reaction conditions and the nature of the aminating agent. While direct amination studies on this compound are not extensively detailed in the provided search results, the reactivity of similar polychlorinated and nitrated aromatic systems provides a strong basis for predicting its behavior. For instance, in 2,4-dichloroquinazoline (B46505) precursors, SNAr reactions with various amines consistently show regioselectivity for substitution at the 4-position. nih.gov This preference is attributed to the electronic activation provided by the adjacent nitrogen atom in the quinazoline (B50416) ring. nih.gov Similarly, the nitro group in this compound is expected to strongly activate the C4 position towards nucleophilic attack.

The reaction of nitroquinoline derivatives with nucleophiles can also lead to the direct displacement of a hydrogen atom, a process known as Vicarious Nucleophilic Substitution (VNS). mdpi.com However, in substrates bearing a good leaving group like chlorine at an activated position, the SNAr pathway is often favored. mdpi.com For example, the reaction of a 4-chloro-nitroquinoline with potassium 9H-carbazol-9-ide resulted in the substitution of the chlorine atom, indicating an SNAr reaction. mdpi.com

Thiolate and Alkoxide Substitutions

The reaction of this compound with sulfur and oxygen nucleophiles, such as thiolates and alkoxides, represents another important avenue for derivatization. These reactions are analogous to aminations and are expected to proceed via an SNAr mechanism. The substitution of chlorine atoms with these nucleophiles can introduce valuable functional groups for further synthetic manipulations or for modulating the biological activity of the resulting compounds.

Studies on related compounds, such as 2,4,6-trichloro-1,3,5-triazine (TCT), have demonstrated the feasibility of sequential and selective substitution of chlorine atoms by different nucleophiles, including alcohols and thiols. nih.govfrontiersin.org In these systems, the reactivity of the remaining chlorine atoms is modulated by the electronic nature of the newly introduced group. nih.govfrontiersin.org A similar trend is anticipated for this compound, where the introduction of a thiolate or alkoxide group would influence the reactivity of the subsequent substitution steps. For instance, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with thiophenol leads to the substitution of the chloro group. researchgate.net

Regioselectivity and Stereoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. The positions on the quinoline ring are not equally reactive. The nitro group at the 3-position strongly deactivates the adjacent C2 and C4 positions for electrophilic attack but activates them for nucleophilic attack. The chlorine atoms themselves also influence the electron distribution in the ring.

In polysubstituted heteroaromatic systems, the position of nucleophilic attack is generally governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For pyridines and related heterocycles, positions ortho and para to the ring nitrogen are most susceptible to nucleophilic attack because the nitrogen can effectively stabilize the intermediate through resonance. youtube.com In the case of this compound, the C4 position is para to the quinoline nitrogen and is further activated by the adjacent nitro group, making it a likely primary site for nucleophilic substitution. The C2 position, being ortho to the nitrogen and alpha to the nitro group, is also a potential site for attack. The C6 position on the benzene (B151609) ring is less activated compared to the positions on the pyridine (B92270) ring.

Experimental studies on 2,4-dichloroquinazolines consistently demonstrate that nucleophilic substitution occurs preferentially at the C4 position. nih.gov This regioselectivity is a well-established principle in quinazoline chemistry. nih.gov Therefore, it is highly probable that nucleophilic attack on this compound will also favor the C4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netnih.govrhhz.net The chlorine substituents on this compound serve as excellent handles for such transformations, enabling the introduction of a wide variety of aryl, heteroaryl, and other organic moieties.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a powerful method for forming C-C bonds. nih.govnih.gov This reaction is widely used in the synthesis of biaryls and other complex molecules. rhhz.net

The chlorine atoms of this compound can be sequentially replaced by aryl or heteroaryl groups using Suzuki-Miyaura coupling. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions, such as the catalyst, ligand, and base. In related systems like 2-aryl-4-chloro-3-iodoquinolines, Suzuki coupling proceeds selectively at the more reactive C-I bond before reacting at the C-Cl bond. nih.govnih.gov For this compound, the different electronic environments of the three chlorine atoms (C2, C4, and C6) could potentially allow for selective or sequential couplings. The C4-Cl bond, being the most activated towards nucleophilic attack, might also be the most reactive in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.

Recent advancements have focused on developing more versatile and efficient catalyst systems, including those that are ligand-free or employ electron-rich and sterically hindered phosphine (B1218219) ligands to couple less reactive chlorides. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80-90 | nih.gov |

| Pd(OAc)₂ | Tricyclohexylphosphine | K₃PO₄ | Toluene | 100 | nih.gov |

| Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | rhhz.net |

This table presents general conditions and specific examples may vary.

Stille Coupling in Organostannane-Mediated Transformations

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that utilizes organostannanes as the organometallic partner. harvard.eduorganic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. organic-chemistry.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the chlorine atoms of this compound can be targeted for Stille coupling reactions. The choice of catalyst, ligands, and additives can influence the reaction's efficiency and selectivity. harvard.edu For instance, the addition of Cu(I) salts can significantly accelerate the reaction rate. harvard.eduorganic-chemistry.org The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org However, methods for catalytic use of tin have been developed to mitigate this issue. msu.edumsu.edu

Table 2: Key Components in Stille Coupling Reactions

| Component | Examples | Function | Reference(s) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle | harvard.eduorganic-chemistry.org |

| Ligand | AsPh₃, PPh₃, "X-Phos" | Stabilizes the Pd center and influences reactivity | harvard.edu |

| Additive | CuI, LiCl | Can enhance reaction rates | harvard.eduorganic-chemistry.org |

| Organostannane | R-Sn(Alkyl)₃ (R = vinyl, aryl) | Provides the carbon nucleophile | wikipedia.org |

This table provides a general overview of components used in Stille coupling reactions.

Hiyama Cross-Coupling with Organosilicon Reagents

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and has been applied in the synthesis of a wide range of organic molecules, including natural products. wikipedia.orgmdpi.com The key step in the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

For this compound, the Hiyama coupling offers a potential route to introduce alkyl, alkenyl, or aryl substituents at the chlorinated positions. The reactivity of the different chlorine atoms towards oxidative addition to the palladium(0) catalyst is expected to vary depending on their electronic and steric environment. The C4-Cl bond is generally the most activated towards nucleophilic substitution and, by extension, oxidative addition, due to the influence of the ring nitrogen. The C2-Cl is also activated, while the C6-Cl on the benzenoid ring is the least reactive of the three.

General Reaction Scheme for Hiyama Coupling:

R-SiR'3 + R''-X

Table 1: Representative Conditions for Hiyama Cross-Coupling

| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH3)2Cl2 (0.1) | NaOH | H2O | RT | 99 mdpi.com |

| 2 | Aryl Bromide | Aryltrimethoxysilane | Pd(OAc)2 / DABCO | TBAF | Toluene | 120 | 20-100 mdpi.com |

| 3 | 2-Naphthyl imidazole-1-ylsulfonate | 4-Methoxyphenyl HOMSi reagent | PdCl2 / CuI | K2CO3 | DMF | 80 | >98 mdpi.com |

Kumada Cross-Coupling with Organomagnesium Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a palladium or nickel catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic halide. organic-chemistry.orgwikipedia.org This method is particularly effective for creating carbon-carbon bonds and is noted for its use in industrial-scale synthesis due to the low cost of the starting materials. organic-chemistry.orgwikipedia.org

In the context of this compound, a Kumada coupling would involve the reaction of the chlorinated quinoline with a suitable Grignard reagent. The high reactivity of Grignard reagents, however, presents a challenge regarding chemoselectivity, as they can potentially react with the nitro group. chem-station.com Therefore, careful selection of the catalyst and reaction conditions is crucial. Nickel catalysts are often employed for coupling with aryl chlorides. organic-chemistry.org The expected order of reactivity for the chloro-substituents (C4 > C2 > C6) would likely influence the regioselectivity of the coupling.

General Reaction Scheme for Kumada Coupling:

R-MgX + R'-X'

Table 2: Examples of Kumada Cross-Coupling Reactions

| Entry | Organic Halide | Grignard Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | Aryl Chloride | Aryl-MgBr | (IPr)Ni(allyl)Cl | Dioxane | 80 °C, 12 h | High organic-chemistry.org |

| 2 | Alkenyl Halide | Alkyl-MgBr | Pd(PPh3)4 | THF | RT | High wikipedia.org |

| 3 | 2-Chloropyrazine | Aryl-MgBr | Fe(acac)3 (0.5 mol%) | THF/NMP | Flow | 70-95 researchgate.net |

Negishi and Sonogashira Coupling Reactions

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is the higher reactivity of organozincs compared to organoboranes and organosilanes, which often leads to faster reactions. wikipedia.org However, organozinc reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org For this compound, the Negishi coupling could be employed to introduce a variety of carbon-based substituents. The functional group tolerance is generally good, although the nitro group's reactivity must still be considered.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A co-catalyst, typically a copper(I) salt, is also used. wikipedia.org This reaction is highly valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The Sonogashira coupling of this compound would be expected to proceed selectively at the more activated C4 or C2 positions. Recent developments have even shown that nitroarenes can undergo a denitrative Sonogashira-type coupling, suggesting a potential for direct replacement of the nitro group under specific catalytic conditions. rsc.org

Table 3: Representative Negishi and Sonogashira Coupling Reactions

| Reaction | Substrate | Reagent | Catalyst System | Solvent | Conditions |

| Negishi | (Hetero)aryl Chloride | Alkylzinc reagent | Acenaphthoimidazolylidene Pd complex (0.25 mol%) | THF | RT, 30 min nih.gov |

| Negishi | Vinyl Iodide | sp3 Zinc reagent | Pd(OAc)2, SPhos | THF | RT wikipedia.org |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(PPh3)4, CuI | Et3N | RT to 50 °C wikipedia.orgorganic-chemistry.org |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd(PPh3)4, CuI, PPh3 | Et3N | 100 °C nih.gov |

Reduction Chemistry of the Nitro Group

The nitro group at the C3 position of this compound is a versatile functional handle that can be transformed into various other nitrogen-containing groups, significantly expanding the synthetic utility of the scaffold.

Selective Reduction to Aminoquinolines

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other sensitive functional groups. organic-chemistry.orgwikipedia.org In the case of this compound, the presence of the chloro substituents necessitates a reducing agent that does not promote hydrodehalogenation.

Common methods for the selective reduction of nitroarenes include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgnih.gov The use of stannous chloride (SnCl₂) is a mild and effective method for reducing nitroquinolines to aminoquinolines, tolerating halogen atoms on the ring. nih.gov

Table 4: Reagents for the Selective Reduction of Nitroarenes

| Reagent | Conditions | Comments |

| SnCl2 • 2H2O | EtOH, reflux | Commonly used, tolerates many functional groups. nih.gov |

| Fe / NH4Cl | EtOH / H2O, reflux | Neutral conditions, good for sensitive substrates. |

| Na2S2O4 | H2O / Dioxane | Mild, often used for selective reductions. |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Various solvents | Risk of dehalogenation must be managed. wikipedia.org |

| NaBH4 / Ni(PPh3)4 | Ethanol, RT | A newer system for the reduction of nitroaromatics. jsynthchem.com |

Formation of Azoxy and Azo Derivatives

Partial reduction of the nitro group can lead to the formation of other nitrogen-containing functionalities, such as azoxy and azo compounds. These transformations typically involve specific reducing agents and carefully controlled reaction conditions.

Azoxy derivatives can be formed through the condensation of a nitroso intermediate with a hydroxylamine, both of which can be generated in situ from the partial reduction of the nitro compound. nih.gov For instance, controlled reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can lead to the corresponding hydroxylamine, which can then react further.

Azo compounds , which contain an -N=N- linkage, are typically synthesized by the coupling of a diazonium salt with an electron-rich aromatic compound. nih.govnih.gov Alternatively, they can be formed by the reductive coupling of two nitroarene molecules. The synthesis of azo derivatives from this compound would likely proceed via its reduction to the corresponding amine, followed by diazotization and coupling.

Functional Group Interconversions of Halogen Substituents

The chlorine atoms at positions 2, 4, and 6 of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with a variety of other functional groups. ub.edufiveable.mevanderbilt.edu The reactivity of these positions towards nucleophilic attack is C4 > C2 > C6. This selectivity is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C2 and C4 positions, and the deactivating effect of the fused benzene ring on the C6 position.

Common nucleophiles used in these interconversions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would be expected to first replace the C4-chloro group, followed by the C2-chloro group under more forcing conditions. The C6-chloro group would be the most resistant to substitution. Such transformations allow for the introduction of oxygen, sulfur, and nitrogen-based functionalities, further diversifying the chemical space accessible from the this compound scaffold. The Finkelstein reaction, involving the exchange of a chloride for an iodide using sodium iodide in acetone, can also be used to enhance the reactivity of these positions for subsequent cross-coupling reactions. vanderbilt.edu

Reductive Dehalogenation Processes

Reductive dehalogenation offers a pathway to selectively remove one or more chlorine atoms, yielding less halogenated quinoline derivatives. While specific studies on this compound are not prevalent, general methods for the dehalogenation of aryl halides can be applied. These processes often employ transition metal catalysts or radical-based mechanisms.

Various catalytic systems are known to be effective for the reductive dehalogenation of chloroarenes. organic-chemistry.org For instance, methods utilizing visible-light-activated photoredox catalysts in the presence of a hydrogen atom donor can achieve tin-free dehalogenation with good functional group tolerance. organic-chemistry.org Another approach involves using nickel-on-graphite as an inexpensive, heterogeneous catalyst. organic-chemistry.org The chemoselectivity of such reactions on this compound would be a key consideration, with the potential for stepwise removal of the chlorine atoms, likely starting with the more activated positions C-2 and/or C-4.

It is also important to consider the reactivity of the nitro group under reductive conditions. A common reaction for nitroquinolines is the reduction of the nitro group to an amine using reagents like stannous chloride (SnCl₂). mdpi.com This reaction is known to tolerate halogen substituents on the ring. mdpi.com Therefore, achieving selective reductive dehalogenation would require careful selection of reagents that favor C-Cl bond cleavage over the reduction of the nitro group.

Table 1: Potential Reductive Dehalogenation Approaches

| Method | Reagent/Catalyst System | Potential Outcome on this compound |

|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Hantzsch ester or HCO₂H, iPr₂NEt |

Selective removal of Cl atoms, potentially at C-2/C-4. |

| Heterogeneous Catalysis | Nickel-on-graphite, H₂ source | Reduction of one or more C-Cl bonds. |

| Silane-Based Reduction | Triethylsilane, Iridium complex catalyst | Effective for various C-Cl bonds. |

| Nitro Group Reduction | SnCl₂, HCl | Reduction of NO₂ to NH₂ to form 3-amino-2,4,6-trichloroquinoline. mdpi.com |

Grignard Reactions with Halogenated Quinolines

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that are widely used for forming new carbon-carbon bonds. mnstate.eduyoutube.com In the context of this compound, a Grignard reagent could theoretically react in two primary ways: by attacking a carbon atom bearing a chlorine (nucleophilic aromatic substitution) or by reacting with the nitro group.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly at the C-2 and C-4 positions. These positions are highly electrophilic due to the strong electron-withdrawing influence of the quinoline nitrogen and the C-3 nitro group. The chlorine atom at C-6 is on the less activated benzene portion of the molecule and would be significantly less susceptible to this type of attack. The reaction would result in the displacement of a chloride ion by the alkyl or aryl group from the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com

However, Grignard reagents are also strong bases and can react with acidic protons or reducible functional groups. mnstate.edumasterorganicchemistry.com The nitro group is known to react with Grignard reagents, which can lead to a complex mixture of products. Therefore, the outcome of reacting this compound with a Grignard reagent would be highly dependent on the reaction conditions and the specific Grignard reagent used.

Substitution and Elimination Reactions Involving Halide Leaving Groups

The chlorine atoms at positions 2 and 4 of the quinoline ring are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is well-documented in analogous heterocyclic systems. For example, in 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the 4-position. nih.gov Similarly, studies on 4-chloro-3-nitropyrano[3,2-c]quinoline derivatives show that the C-4 chlorine is readily displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions. researchgate.net

This high reactivity is attributed to the ability of the electron-deficient heterocyclic ring to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. The nitro group at C-3 provides powerful resonance stabilization for an attack at either C-2 or C-4. It is generally observed in such systems that the C-4 position is more reactive than the C-2 position. The chlorine at C-6 is part of a benzene ring and is not activated in the same way, making it much more resistant to substitution.

The stepwise substitution of halogens is a known strategy, for instance with 2,4,6-trichloro-1,3,5-triazine, where the reactivity of the remaining chlorine atoms changes after each substitution. nih.gov A similar, controlled, stepwise substitution could be envisioned for this compound, allowing for the sequential introduction of different nucleophiles at the C-4 and C-2 positions.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position | Leaving Group | Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C-4 | Cl | Ring Nitrogen, C-3 Nitro Group | Highest |

| C-2 | Cl | Ring Nitrogen, C-3 Nitro Group | High |

| C-6 | Cl | None (on benzenoid ring) | Low |

Electrophilic Functionalization of the Quinoline Core

While the electron-withdrawing nature of the nitro group and chlorine atoms deactivates the quinoline ring system towards electrophilic attack, reactions can still be induced under specific conditions. The directing effects of the existing substituents determine the position of any new functional group.

Further Halogenation (e.g., Bromination leading to 8-bromo-2,4,6-trichloro-3-nitroquinoline)

The introduction of a bromine atom onto the this compound core represents an electrophilic aromatic substitution. The existence of the compound 8-bromo-2,4,6-trichloro-3-nitroquinoline (B12993738) is confirmed by its commercial availability, indicating a viable synthetic pathway. bldpharm.com

Analyzing the directing effects of the substituents is key to understanding this regioselectivity. The entire ring system is heavily deactivated by the three chlorine atoms, the nitro group, and the quinoline nitrogen. In electrophilic substitutions, the nitro group is a strong deactivator and a meta-director. The chlorine atoms are also deactivating but are ortho-, para-directors. The available positions for substitution are C-5, C-7, and C-8.

Position C-5: Is ortho to the chlorine at C-6 and meta to the nitro group.

Position C-7: Is para to the chlorine at C-6 and ortho to the ring junction.

Position C-8: Is meta to the chlorine at C-6 and relatively remote from the deactivating pyridine ring.

Studies on the bromination of other substituted quinolines show that the substitution pattern can be complex. For example, bromination of 8-substituted quinolines often leads to substitution at the 5- and 7-positions. researchgate.net However, the strong deactivation in this compound likely alters this pattern. The formation of the 8-bromo derivative suggests that this position, while deactivated, may be the most favorable site for electrophilic attack, possibly due to a combination of electronic and steric factors that disfavor attack at C-5 and C-7. The reaction would likely require forcing conditions, such as high temperatures and a strong Lewis acid catalyst, to overcome the high deactivation of the ring.

Compound Index

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,4,6-trichloro-3-nitroquinoline, ¹H, ¹³C, and ¹⁵N NMR would provide a detailed map of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals only for the protons on the benzene (B151609) ring portion of the quinoline (B57606) system. The substitution pattern leaves two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitro group. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7 (H-7). Similarly, the H-7 proton would present as a doublet of doublets, coupled to H-5 and H-8. The H-8 proton would also be a doublet, coupled to H-7. The precise chemical shifts would be downfield due to the deshielding effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would account for all nine carbon atoms in the quinoline ring. The carbons bearing the chloro (C-2, C-4, C-6) and nitro (C-3) substituents would exhibit significant downfield shifts. Quaternary carbons, those without attached protons (C-2, C-3, C-4, C-4a, C-6, C-8a), often show weaker signals in proton-decoupled spectra. youtube.com The chemical shifts can be predicted based on the known effects of chloro and nitro substituents on aromatic and heterocyclic rings. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less sensitive, provides direct information about the nitrogen atoms. huji.ac.il Two signals would be expected for this compound: one for the quinoline ring nitrogen and one for the nitro group nitrogen. The chemical shift of the quinoline nitrogen would be influenced by the adjacent chloro-substituents. wikipedia.org The nitro group nitrogen typically appears in a distinct region of the ¹⁵N NMR spectrum, with its chemical shift influenced by the electronic environment of the quinoline ring. researchgate.netscience-and-fun.de Due to the low natural abundance and sensitivity of ¹⁵N, techniques like heteronuclear single quantum coherence (HSQC) or heteronuclear multiple bond correlation (HMBC) are often employed to enhance signal detection. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| H-5 | ~8.0-8.5 | d | Influenced by adjacent C-6 chloro and C-4 chloro groups. |

| H-7 | ~7.8-8.2 | dd | Coupled to H-5 and H-8. |

| H-8 | ~8.2-8.7 | d | Influenced by the heterocyclic nitrogen. |

| ¹³C | |||

| C-2 | ~150-155 | s | Downfield shift due to chlorine and nitrogen. |

| C-3 | ~140-145 | s | Downfield shift due to nitro group. |

| C-4 | ~145-150 | s | Downfield shift due to chlorine. |

| C-4a | ~125-130 | s | Quaternary carbon. |

| C-5 | ~128-132 | d | |

| C-6 | ~135-140 | s | Downfield shift due to chlorine. |

| C-7 | ~126-130 | d | |

| C-8 | ~129-133 | d | |

| C-8a | ~148-152 | s | Quaternary carbon adjacent to nitrogen. |

| ¹⁵N | |||

| N-1 | ~230-330 | - | Typical range for pyridine-like nitrogens. science-and-fun.de |

| N (NO₂) | ~355-395 | - | Typical range for nitro groups. science-and-fun.de |

Disclaimer: The values in this table are predictions based on data from structurally similar compounds and established substituent effects. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

HRMS is critical for determining the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₉H₃Cl₃N₂O₂), the characteristic isotopic pattern of chlorine (three chlorine atoms) would be a key diagnostic feature in the mass spectrum.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, a reversed-phase LC method would likely be employed. In terms of ionization for MS detection, atmospheric pressure chemical ionization (APCI) in the negative ion mode is often effective for nitroaromatic compounds. researchgate.netrsc.org This technique can lead to the formation of a molecular anion ([M]⁻) or characteristic fragment ions, such as those resulting from the loss of a nitro group ([M-NO₂]⁻) or an oxygen atom ([M-O]⁻). researchgate.net Derivatization, by reducing the nitro group to an amine, can also be used to enhance ionization efficiency for LC-MS analysis of nitroaromatic compounds. researchgate.net

Table 2: Predicted HRMS and LC-MS Fragmentation Data for this compound

| Technique | Expected Ion | m/z (Monoisotopic) | Notes |

|---|---|---|---|

| HRMS | [M]⁺ or [M+H]⁺ | 273.9307 | The complex isotopic pattern due to three chlorine atoms would be a key identifier. |

| LC-MS (Negative APCI) | [M]⁻ | 273.9307 | Molecular anion. |

| [M-O]⁻ | 257.9307 | Loss of an oxygen atom from the nitro group. | |

| [M-NO]⁻ | 243.9358 | Dissociative electron capture. researchgate.net |

Disclaimer: The fragmentation patterns are predictive and based on common fragmentation pathways for nitroaromatic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the nitro group, typically in the regions of 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). The C-Cl stretching vibrations would appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be found in the 1400-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the quinoline ring system would also be prominent.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR (Strong), Raman (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR (Medium), Raman (Medium) |

| Quinoline Ring | C=C, C=N Stretch | 1400 - 1650 | IR (Medium-Strong), Raman (Medium-Strong) |

| C-Cl | Stretch | 600 - 800 | IR (Strong), Raman (Strong) |

Disclaimer: The predicted wavenumbers are based on typical frequency ranges for these functional groups.

Chromatographic Methods for Purity and Quantitative Analysis (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for assessing the purity of this compound and for its quantitative analysis. mdpi.com

A reversed-phase HPLC or UPLC method would be the most likely approach for this compound. A C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to ensure good separation from any impurities or related compounds. Detection would most commonly be performed using a UV detector, as the quinoline ring system is a strong chromophore. The high degree of substitution would likely result in a retention time that is longer than that of less substituted quinolines. EPA methods for the analysis of nitroaromatics often utilize HPLC with dual-wavelength UV detection, which could be adapted for this compound. epa.govepa.gov UPLC, with its smaller particle size columns, would offer the advantages of faster analysis times and higher resolution compared to traditional HPLC. mdpi.com

Table 4: Typical HPLC/UPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size |

| Mobile Phase A | Water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution, e.g., 20-95% B over 10-20 minutes |

| Flow Rate | 0.2 - 1.0 mL/min (UPLC); 0.5 - 2.0 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., ~254 nm or ~320 nm) |

Computational Chemistry and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It visually represents the electrostatic potential on the electron density surface. For 2,4,6-Trichloro-3-nitroquinoline, the MEP map would be characterized by distinct regions of color. Negative potential (typically red or yellow) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (typically blue) would be expected around the hydrogen atoms and, significantly, on the carbon atoms of the aromatic rings, particularly those bearing the electron-withdrawing substituents. These electron-deficient areas highlight the molecule's propensity for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgrsc.orgimperial.ac.uk The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). imperial.ac.uk

For this compound, the presence of strong electron-withdrawing groups would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. A low-lying LUMO would make the molecule a potent electrophile, susceptible to reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Reaction Mechanism Elucidation using Transition State Calculations

Transition state calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate. nih.govchemaxon.com For this compound, a key reaction pathway to investigate would be nucleophilic aromatic substitution (SNAr). The chlorine atoms on the quinoline ring are potential leaving groups. Transition state calculations could determine the activation energy barriers for the substitution of each chlorine atom by a nucleophile, thereby predicting the most likely site of reaction. researchgate.netmsu.edu These calculations would involve modeling the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion. The relative energies of the transition states for substitution at the 2, 4, and 6 positions would reveal the regioselectivity of such reactions.

In Silico Predictions of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP/LogD)

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial in silico descriptors for estimating the pharmacokinetic properties of a molecule. TPSA is the sum of the surfaces of polar atoms in a molecule and correlates well with drug transport properties. chemaxon.commolinspiration.com LogP measures the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Descriptor | Predicted Value (for 2,4-Dichloro-3-nitroquinoline) |

| Topological Polar Surface Area (TPSA) | 56.03 Ų |

| Lipophilicity (LogP) | 3.45 |

| Data for the closely related 2,4-Dichloro-3-nitroquinoline is presented as an estimate. chemscene.com |

Analysis of Molecular Descriptors for Structural Insights

Molecular descriptors provide a numerical representation of a molecule's structure. researchgate.net For this compound, key descriptors offer a snapshot of its structural complexity.

| Molecular Descriptor | Value |

| Number of Heavy Atoms | 16 |

| Number of Aromatic Heavy Atoms | 10 |

| Number of Rotatable Bonds | 1 |

| These values are determined from the chemical structure of this compound. |

The single rotatable bond corresponds to the C-N bond of the nitro group. The high number of heavy and aromatic heavy atoms reflects the condensed ring system and its substituents. These descriptors, in conjunction with the computational analyses above, contribute to a comprehensive understanding of the physicochemical properties of this compound.

Applications As a Key Intermediate in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives

The trifunctional nature of 2,4,6-trichloro-3-nitroquinoline, possessing three reactive chlorine atoms at positions 2, 4, and 6, alongside a nitro group at position 3, allows for a range of selective chemical transformations. This controlled reactivity is pivotal in its role as a precursor for a wide variety of substituted quinoline derivatives. The chlorine atoms can be sequentially or selectively replaced by various nucleophiles, while the nitro group can be reduced to an amino group, which can then be further functionalized. This multi-faceted reactivity profile enables the synthesis of a vast library of quinoline-based compounds with tailored electronic and steric properties.

Synthesis of Substituted Quinolones and Quinolone Analogues

This compound serves as a key starting material for the synthesis of substituted quinolones and their analogues, a class of compounds with significant biological and pharmaceutical importance. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution. This reactivity can be exploited to introduce a variety of functional groups at this position, which is a common strategy in the synthesis of quinolone-based drugs.

The general synthetic approach involves the nucleophilic displacement of the C4-chloro group, followed by subsequent transformations of the other substituents. For instance, reaction with various amines can lead to the formation of 4-aminoquinoline derivatives. Subsequent hydrolysis of the C2-chloro group, often under acidic or basic conditions, can then yield the corresponding quinolin-2-one (quinolone) scaffold. The nitro group at the 3-position can be reduced to an amino group, which can then be acylated, alkylated, or used in cyclization reactions to introduce further complexity.

| Starting Material | Reagent(s) | Product Class | Potential Applications |

| This compound | 1. Primary or Secondary Amine2. H₃O⁺ / Δ | 4-Amino-6-chloro-3-nitroquinolin-2(1H)-ones | Pharmaceutical intermediates, Scaffolds for bioactive molecules |

| This compound | 1. Alkoxides (e.g., NaOMe)2. H₃O⁺ / Δ | 4-Alkoxy-6-chloro-3-nitroquinolin-2(1H)-ones | Precursors for fluorescent dyes, Molecular probes |

| This compound | 1. Hydrazine2. H₃O⁺ / Δ | 4-Hydrazinyl-6-chloro-3-nitroquinolin-2(1H)-ones | Building blocks for heterocyclic synthesis, Ligands for metal complexes |

This table presents potential synthetic pathways based on the known reactivity of similar chloro-nitro quinoline derivatives.

Access to Polycyclic Heteroaromatic Systems

The inherent reactivity of this compound also provides a gateway to the synthesis of complex polycyclic heteroaromatic systems. By carefully choosing bifunctional nucleophiles or by designing multi-step reaction sequences, the quinoline ring can be annulated with other heterocyclic or carbocyclic rings.

For example, the reaction with a nucleophile containing a secondary amino group and another nucleophilic center, such as a hydroxyl or thiol group, can lead to intramolecular cyclization reactions, forming fused ring systems. The nitro group can also participate in cyclization reactions after its reduction to an amino group. Condensation of the resulting 3,4-diaminoquinoline derivative with dicarbonyl compounds is a common strategy for the synthesis of fused pyrazine rings, leading to quinoxalino[2,3-c]quinolines.

Examples of Potential Polycyclic Systems from this compound Derivatives:

| Precursor Derivative | Reaction Type | Resulting Polycyclic System |

| 4-Amino-3-nitro-2,6-dichloroquinoline | Intramolecular cyclization (e.g., reductive cyclization) | Fused imidazo[4,5-c]quinolines |

| 3,4-Diamino-2,6-dichloroquinoline | Condensation with α-dicarbonyls | Quinoxalino[2,3-c]quinolines |

| This compound | Reaction with bifunctional nucleophiles | Fused oxazino- or thiazinolo-quinolines |

This table outlines potential synthetic routes to polycyclic systems, illustrating the versatility of the starting material.

Role in the Development of Functional Molecules and Advanced Scaffolds

The trifunctional nature of this compound makes it an excellent building block for the development of functional molecules and advanced molecular scaffolds. The three distinct reactive sites (the three chlorine atoms) allow for the stepwise and controlled introduction of different functionalities. This is analogous to the well-established use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a trifunctional linker in various fields, including medicinal chemistry and materials science. nih.gov

By exploiting the differential reactivity of the chlorine atoms at positions 2, 4, and 6, it is possible to sequentially introduce different molecular fragments. This allows for the construction of complex, non-symmetrical molecules with precisely defined architectures. For instance, one chlorine can be substituted with a light-harvesting chromophore, another with a solubilizing group, and the third with a reactive handle for further conjugation. This modular approach is highly valuable in the design of molecules for applications such as molecular sensing, catalysis, and drug delivery.

Potential as a Building Block for Specialty Polymers and Materials

The rich functionality of this compound also suggests its potential as a monomer or cross-linking agent in the synthesis of specialty polymers and high-performance materials. The ability to undergo multiple substitution reactions allows for its incorporation into polymeric backbones or as pendant groups, imparting specific properties to the resulting material.

Precursors for Optoelectronic Materials (e.g., OLEDs)

Quinoline derivatives are known to exhibit interesting photophysical properties and have been investigated for their use in optoelectronic devices, including organic light-emitting diodes (OLEDs). rsc.org The extended π-system of the quinoline ring can be readily modified by the introduction of electron-donating or electron-withdrawing groups, allowing for the tuning of the emission color and efficiency.

Derivatives of this compound could serve as precursors for novel OLED materials. For example, the chlorine atoms can be substituted with aromatic amines or other chromophoric units through cross-coupling reactions, leading to extended π-conjugated systems with desirable electronic properties. The nitro group, being strongly electron-withdrawing, can be used to tune the electron affinity of the molecule, which is a crucial parameter for efficient electron transport in OLEDs. Furthermore, the synthesis of quinoline-based thermally activated delayed fluorescence (TADF) emitters has been a recent area of interest for developing efficient non-doped OLEDs. rsc.org

| Functionalization Strategy | Target Property for OLEDs |

| Substitution of chlorine atoms with arylamines | Extended π-conjugation, Hole-transporting properties |

| Introduction of fluorescent moieties | Tunable emission color, High quantum yield |

| Retention or modification of the nitro group | Enhanced electron affinity, Electron-transporting properties |

This table highlights potential strategies for designing OLED materials derived from this compound.

Integration into High-Performance Materials Design

The high thermal stability and rigidity of the quinoline core, combined with the potential for creating highly cross-linked structures, make this compound an interesting candidate for the design of high-performance materials. Polymers incorporating this unit could exhibit enhanced thermal stability, chemical resistance, and specific mechanical properties.

The trifunctional nature of the molecule allows for the formation of three-dimensional polymer networks. These networks could find applications as thermosetting resins, coatings, or in the matrix of composite materials. The incorporation of the polar nitro group and the potential for further functionalization could also be used to tailor the surface properties and adhesion characteristics of these materials. The synthesis of side-chain quinoline polymers has been explored for their photochemical properties, indicating the potential for creating functional polymeric materials. tandfonline.com

Future Research Directions and Emerging Paradigms

Chemo- and Regioselective Transformations

The strategic placement of three chlorine atoms and a nitro group on the quinoline (B57606) core of 2,4,6-trichloro-3-nitroquinoline offers a platform for investigating highly selective chemical reactions. The inherent electronic differences at each position of the quinoline ring, amplified by the substituents, are ripe for exploitation in chemo- and regioselective transformations.

Future research should focus on the controlled, stepwise substitution of the chloro groups. The chlorine atoms at positions 2 and 4 are expected to be more susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the quinoline nitrogen and the nitro group. This presents an opportunity to introduce a diverse array of functional groups in a controlled manner. Studies on the reaction of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) under different conditions (solvent, temperature, catalyst) will be crucial to map out the reactivity patterns and establish a predictable order of substitution.

For instance, the direct amination of nitroquinoline derivatives has been shown to be a viable method for introducing amino functionalities. nih.govmdpi.com Investigating similar reactions with this compound could lead to the synthesis of novel amino-dichloro-nitroquinolines, which could serve as precursors for more complex molecules. The regioselectivity of such reactions, particularly whether substitution occurs at the C2 or C4 position, will be a key area of investigation. Drawing parallels from studies on related compounds like 2,4,10-trichloropyrimido[5,4-b]quinoline, where substitution with amines proceeds sequentially, a similar controlled reactivity might be achievable. colab.ws

The nitro group at the 3-position also offers a handle for further transformations. Its reduction to an amino group would provide access to 3-amino-2,4,6-trichloroquinolines, opening up another avenue for diversification through diazotization and subsequent reactions.

A systematic study of these transformations will enable the creation of a toolbox for the selective functionalization of the this compound core, providing access to a wide range of novel derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Potential Chemo- and Regioselective Transformations of this compound

| Reaction Type | Potential Reagents | Expected Outcome | Key Research Question |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Stepwise substitution of chlorine atoms at C2 and C4 | Determining the order and regioselectivity of substitution. |

| Nitro Group Reduction | SnCl2, H2/Pd-C | Formation of 3-amino-2,4,6-trichloroquinoline | Investigating the compatibility with the chloro substituents. |

| Suzuki/Stille Coupling | Boronic acids/esters, Organostannanes | C-C bond formation at chloro-substituted positions | Exploring the differential reactivity of the C-Cl bonds. |

Flow Chemistry Approaches for Continuous Synthesis

The synthesis of complex and potentially hazardous compounds, such as highly chlorinated and nitrated heterocycles, can be significantly improved through the adoption of flow chemistry. vapourtec.comresearchgate.net This technology offers enhanced safety, better process control, and scalability compared to traditional batch methods.

Future research should explore the development of continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations. The nitration and chlorination steps, which often involve harsh reagents and exothermic reactions, are particularly well-suited for flow chemistry, allowing for precise control of reaction parameters and minimizing the risks associated with handling hazardous intermediates. researchgate.net

Furthermore, the chemo- and regioselective transformations discussed in the previous section can be translated into flow-based processes. This would enable the rapid and automated synthesis of libraries of this compound derivatives for screening purposes. For example, a flow reactor could be designed to sequentially introduce different nucleophiles, allowing for the efficient and controlled synthesis of di- and tri-substituted quinolines. The integration of in-line purification and analysis techniques would further streamline the synthetic workflow. The successful application of flow chemistry to the synthesis of other quinoline derivatives demonstrates the feasibility and potential of this approach. vapourtec.comdntb.gov.uaacs.org

Asymmetric Synthesis Utilizing this compound

The development of asymmetric methods to introduce chirality into the quinoline scaffold is a significant area of research, driven by the prevalence of chiral quinolines in pharmaceuticals and natural products. nih.gov While direct asymmetric synthesis of a chiral derivative from this compound might be challenging, this scaffold can serve as a key precursor in asymmetric transformations.

Future research could focus on the enantioselective transformation of derivatives of this compound. For instance, after selective functionalization of the chloro positions, subsequent reactions could be designed to create stereocenters. One potential strategy involves the asymmetric reduction of a ketone that has been introduced onto the quinoline core.

Another promising avenue is the use of chiral catalysts in the nucleophilic substitution reactions of the chloro groups. While challenging, the development of a catalytic system that can differentiate between the enantiotopic faces of a prochiral nucleophile or desymmetrize a meso-intermediate derived from this compound would be a significant breakthrough. Research in the enantioselective alkynylation of quinolones highlights the potential for creating chiral quinoline-based structures through catalytic methods. nih.gov

Photochemical and Electrochemical Reactivity Studies

The unique electronic properties of this compound, arising from the combination of the quinoline ring system with multiple electron-withdrawing groups, suggest a rich and unexplored photochemical and electrochemical reactivity.

Future investigations should explore the photochemical transformations of this compound. Irradiation with light of specific wavelengths could induce novel cyclization, rearrangement, or substitution reactions that are not accessible through traditional thermal methods. The presence of the nitro group and chlorine atoms could lead to interesting radical-based transformations. The development of continuous photochemical flow processes could enable the safe and efficient execution of these reactions on a preparative scale. vapourtec.comdntb.gov.ua

In the realm of electrochemistry, the redox properties of this compound should be investigated. Cyclic voltammetry could be employed to determine its reduction and oxidation potentials, providing insights into its electronic structure and potential for participation in electrochemical reactions. Electrosynthesis could offer a green and efficient alternative for the synthesis of derivatives, for example, through the controlled reduction of the nitro group or the reductive cleavage of the carbon-chlorine bonds.

Synergistic Applications in Multi-Component Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, atom-economical step. rsc.orgufms.brrsc.org The quinoline scaffold is a common target for MCRs, with numerous methods developed for the synthesis of diverse quinoline derivatives. rsc.orgiicbe.orgunesp.br

Future research should focus on integrating this compound or its precursors into novel MCRs. For instance, the amino derivatives obtained from the reduction of the nitro group could serve as the amine component in well-established MCRs like the Doebner-von Miller or Friedländer reactions, leading to the rapid assembly of complex, fused heterocyclic systems.

Conversely, MCRs could be developed to directly synthesize the this compound core or its analogs. This would involve the design of a convergent reaction that brings together three or more simple starting materials to construct the functionalized quinoline ring in a single operation. Such an approach would be highly efficient and would allow for the rapid generation of structural diversity.

By exploring these future research directions, the scientific community can unlock the synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for the creation of novel molecules with a wide range of potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.